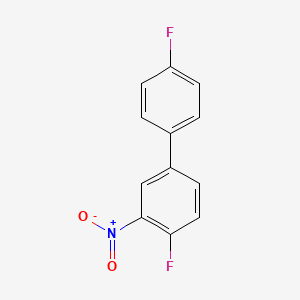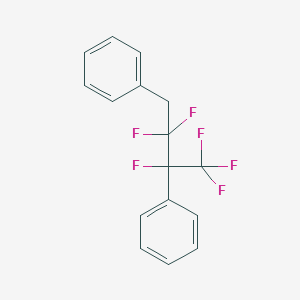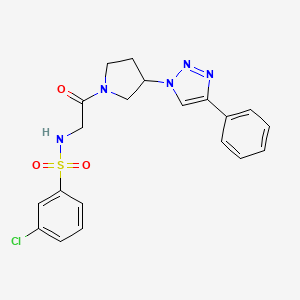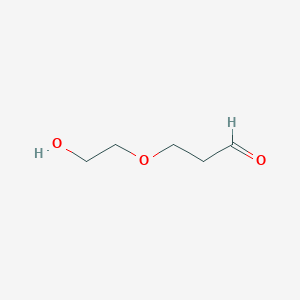
3-(2-Hydroxyethoxy)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethoxy)propanal is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both an aldehyde group and a hydroxyethoxy group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethoxy)propanal can be synthesized through several methods. One common method involves the reaction of 3-chloropropanal with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hydroxyethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 3-(2-Hydroxyethoxy)propanoic acid.
Reduction: The aldehyde group can be reduced to form 3-(2-Hydroxyethoxy)propanol.
Substitution: The hydroxyethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) and catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Oxidation: 3-(2-Hydroxyethoxy)propanoic acid.
Reduction: 3-(2-Hydroxyethoxy)propanol.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
3-(2-Hydroxyethoxy)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Hydroxyethoxy)propanal involves its reactivity due to the presence of both the aldehyde and hydroxyethoxy groups. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyethoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.
類似化合物との比較
Similar Compounds
3-(2-Hydroxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(2-Hydroxyethoxy)propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-(2-Hydroxyethoxy)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
3-(2-Hydroxyethoxy)propanal is unique due to the presence of both an aldehyde group and a hydroxyethoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
152967-61-8 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
3-(2-hydroxyethoxy)propanal |
InChI |
InChI=1S/C5H10O3/c6-2-1-4-8-5-3-7/h2,7H,1,3-5H2 |
InChIキー |
GNSPBEKHJNYOTG-UHFFFAOYSA-N |
正規SMILES |
C(COCCO)C=O |
関連するCAS |
152967-61-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


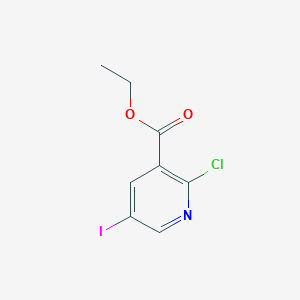
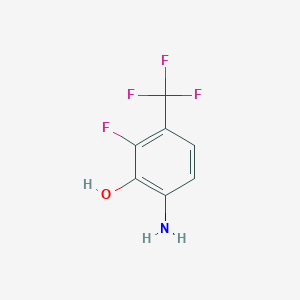
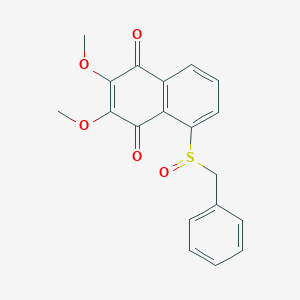
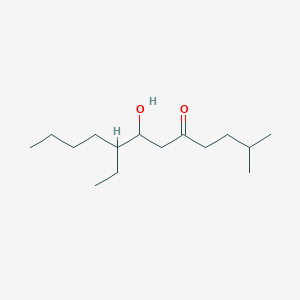
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
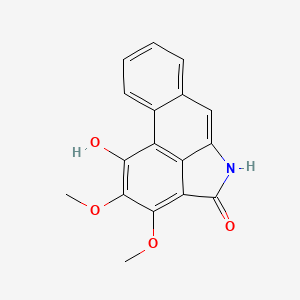
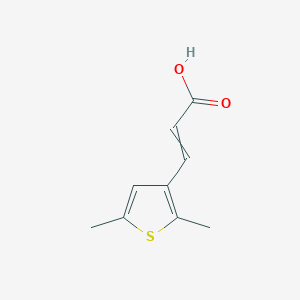
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
